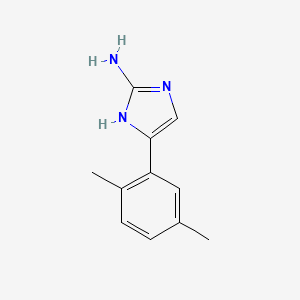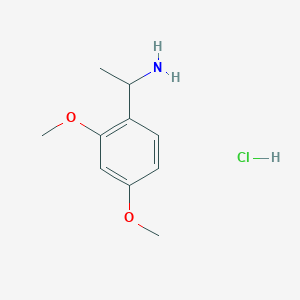![molecular formula C7H13NO2S B13537052 rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione is a versatile small molecule scaffold that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiopyrano[2,3-c]pyrrole core. The presence of sulfur and nitrogen atoms within its ring structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and various amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .
Another approach involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring
Industrial Production Methods
Industrial production of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, is becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .
Applications De Recherche Scientifique
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simple five-membered heterocycle with a nitrogen atom, widely used in medicinal chemistry.
Thiophene: A sulfur-containing analog of pyrrole, known for its aromaticity and reactivity.
Furan: An oxygen-containing analog of pyrrole, commonly used in organic synthesis.
Uniqueness
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione stands out due to its unique combination of sulfur and nitrogen atoms within its ring structure. This feature imparts distinct chemical properties and reactivity, making it a valuable scaffold for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)3-1-2-6-4-8-5-7(6)11/h6-8H,1-5H2/t6-,7+/m1/s1 |
Clé InChI |
GELCKNHHQNYVSV-RQJHMYQMSA-N |
SMILES isomérique |
C1C[C@@H]2CNC[C@@H]2S(=O)(=O)C1 |
SMILES canonique |
C1CC2CNCC2S(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


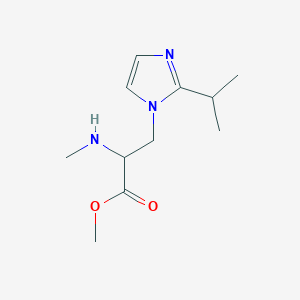
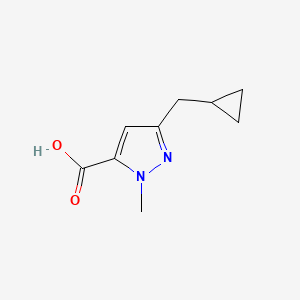

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)

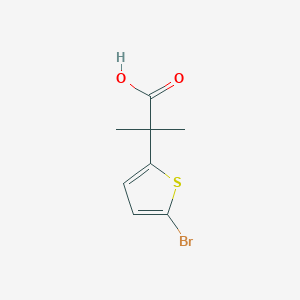
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
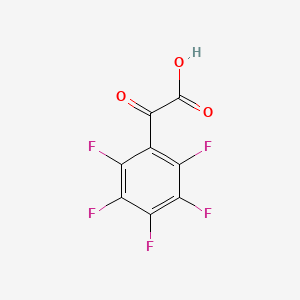
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)

